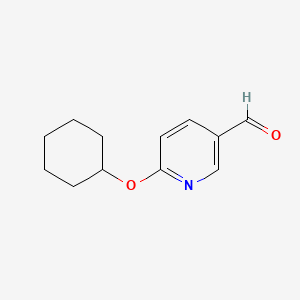

6-(Cyclohexyloxy)nicotinaldehyde

Description

6-(Cyclohexyloxy)nicotinaldehyde is a substituted nicotinaldehyde derivative featuring a cyclohexyloxy group (-O-cyclohexyl) at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position. This compound is primarily utilized in chemical synthesis as an intermediate for pharmaceuticals and agrochemicals . Its structural design combines the electron-withdrawing properties of the pyridine ring with the steric bulk and lipophilicity of the cyclohexyloxy substituent, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

6-cyclohexyloxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDSNAKFASLMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654800 | |

| Record name | 6-(Cyclohexyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-16-0 | |

| Record name | 6-(Cyclohexyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)nicotinaldehyde typically involves the reaction of pyridine derivatives with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 6-(Cyclohexyloxy)nicotinaldehyde involves large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions. The process is monitored to maintain consistency in product quality and to minimize any by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: 2-Cyclohexyloxypyridine-5-carboxylic acid.

Reduction: 2-Cyclohexyloxypyridine-5-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexyloxy)nicotinaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(Cyclohexyloxy)nicotinaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-(Cyclohexyloxy)nicotinaldehyde, highlighting substituent differences and molecular properties:

Physicochemical Properties

- Lipophilicity : The cyclohexyloxy group confers higher lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~0.8) or difluoromethoxy (logP ~1.5) analogs, impacting membrane permeability and solubility .

Biological Activity

6-(Cyclohexyloxy)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. It exhibits various pharmacological properties that make it a candidate for further research in treating several diseases, particularly neurodegenerative disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H15NO2

- CAS Number : 916792-16-0

- Molecular Weight : 219.27 g/mol

Structure

The compound features a nicotinaldehyde core substituted with a cyclohexyloxy group at the 6-position, which may influence its biological interactions and solubility.

The biological activity of 6-(Cyclohexyloxy)nicotinaldehyde is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been identified as a positive allosteric modulator of cholinergic muscarinic M1 receptors, which are significant in cognitive function and memory processes. This modulation can potentially enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease and other cognitive impairments .

Pharmacological Effects

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary research suggests that 6-(Cyclohexyloxy)nicotinaldehyde exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Anticancer Potential :

Case Studies

-

Study on Neurodegenerative Diseases :

A recent study published in the Journal of Medicinal Chemistry investigated the effects of 6-(Cyclohexyloxy)nicotinaldehyde on cognitive function in mouse models of Alzheimer’s disease. The results indicated significant improvements in memory retention and reduced amyloid plaque formation compared to control groups . -

Antimicrobial Efficacy :

In a study assessing various derivatives for antimicrobial activity, 6-(Cyclohexyloxy)nicotinaldehyde was tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, suggesting potential as a lead structure for developing new antibiotics.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 6-(Cyclohexyloxy)nicotinaldehyde | M1 receptor positive allosteric modulator | Neuroprotective, Antimicrobial |

| Other Nicotinic Derivatives | Varies (e.g., receptor antagonism) | Anticancer, Neuroprotective |

Future Directions

Research on 6-(Cyclohexyloxy)nicotinaldehyde is still in its early stages. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in live animal models.

- Mechanistic Studies : To better understand the pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : To optimize the compound's pharmacological properties through chemical modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.